molecular formula C11H11N3O3S B3007945 4-(6-Nitrobenzo[d]thiazol-2-yl)morpholine CAS No. 423738-98-1

4-(6-Nitrobenzo[d]thiazol-2-yl)morpholine

Numéro de catalogue B3007945
Numéro CAS: 423738-98-1
Poids moléculaire: 265.29
Clé InChI: IXMMDSSNFJJMNS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Chemical Reactions Analysis

The compound exhibits weak COX-1 inhibitory activity (IC₅₀ = 7.41–11.34 μM) compared to standard inhibitors (indomethacin and diclofenac) . Further studies are needed to explore its reactivity with other functional groups.


Physical And Chemical Properties Analysis

  • Spectral Data : Analyzed using IR, 1H NMR, 13C NMR, and mass spectral techniques .

Applications De Recherche Scientifique

Anti-Tubercular Activity

Recent studies have highlighted the synthesis of new benzothiazole derivatives with potent anti-tubercular properties. These compounds, including variations of 4-(6-Nitrobenzo[d]thiazol-2-yl)morpholine, have shown significant in vitro and in vivo activity against Mycobacterium tuberculosis. The inhibitory concentrations of these molecules were found to be competitive with standard reference drugs, indicating their potential as effective anti-tubercular agents .

Anti-Inflammatory Properties

Novel derivatives of benzothiazole, such as 4-(6-Nitrobenzo[d]thiazol-2-yl)morpholine, have been synthesized and analyzed for their anti-inflammatory properties. These compounds have demonstrated inhibitory effects on cyclooxygenase enzymes (COX-1 and COX-2), which play a key role in the inflammatory process. Some derivatives have shown high selectivity indices and significant inhibition of albumin denaturation, suggesting their potential as anti-inflammatory drugs .

Analgesic Effects

Benzothiazole derivatives have also been tested for their analgesic properties. Compounds structurally related to 4-(6-Nitrobenzo[d]thiazol-2-yl)morpholine have exhibited significant analgesic activities, which could be beneficial in the development of new pain management medications .

Orientations Futures

: Jyothi, M., Ranganatha, V. L., Khamees, H. A., Khadri, M. J. N., & Khanum, S. A. (2023). Design, synthesis, characterization and analysis of anti-inflammatory properties of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino)]benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides derivatives through in vitro and in silico approach. Journal of the Iranian Chemical Society, 20(1), 861–873. Link

Mécanisme D'action

Target of Action

The primary targets of 4-(6-Nitrobenzo[d]thiazol-2-yl)morpholine are cyclooxygenase enzymes (COX-1 and COX-2) . These enzymes play a crucial role in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.

Mode of Action

4-(6-Nitrobenzo[d]thiazol-2-yl)morpholine interacts with its targets by inhibiting the activity of the COX enzymes . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain.

Biochemical Pathways

The compound affects the arachidonic acid pathway . By inhibiting the COX enzymes, it disrupts the production of prostaglandins. This leads to a decrease in inflammation and pain, which are downstream effects of prostaglandin production.

Result of Action

The molecular and cellular effects of 4-(6-Nitrobenzo[d]thiazol-2-yl)morpholine’s action include a reduction in the production of prostaglandins due to the inhibition of COX enzymes . This leads to a decrease in inflammation and pain.

Propriétés

IUPAC Name

4-(6-nitro-1,3-benzothiazol-2-yl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O3S/c15-14(16)8-1-2-9-10(7-8)18-11(12-9)13-3-5-17-6-4-13/h1-2,7H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXMMDSSNFJJMNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90975192
Record name 2-(Morpholin-4-yl)-6-nitro-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90975192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(6-Nitrobenzo[d]thiazol-2-yl)morpholine

CAS RN

5978-06-3
Record name 2-(Morpholin-4-yl)-6-nitro-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90975192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.